5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Addition of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethyl ethers or trifluoromethylation reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated groups can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug design.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the trifluoromethoxy group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-benzimidazole: Lacks the trifluoromethoxy and trifluoromethyl groups, resulting in different chemical and biological properties.
6-(Trifluoromethoxy)-1H-benzimidazole: Similar structure but without the fluorine and trifluoromethyl groups.
2-(Trifluoromethyl)-1H-benzimidazole: Contains the trifluoromethyl group but lacks the fluorine and trifluoromethoxy groups.
Uniqueness
5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of fluorine, trifluoromethoxy, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H3F7N2O |
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Molecular Weight |
288.12 g/mol |
IUPAC Name |
6-fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3F7N2O/c10-3-1-4-5(2-6(3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18) |
InChI Key |
PPUXBRUQXIKEEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)OC(F)(F)F)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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